molecular formula C9H16N2O4S2 B2881582 5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide CAS No. 2034301-94-3

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide

カタログ番号: B2881582
CAS番号: 2034301-94-3
分子量: 280.36
InChIキー: UZMSHBBHLCUENO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a useful research compound. Its molecular formula is C9H16N2O4S2 and its molecular weight is 280.36. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

5-(Pyrrolidin-1-ylsulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide is a bicyclic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, pharmacokinetics, and therapeutic applications.

Structural Characteristics

The compound features a unique bicyclic structure comprising a pyrrolidine ring and a sulfonyl group attached to a thiazabicyclo framework. This structural uniqueness contributes to its diverse biological activities.

Target of Action:
Research indicates that similar compounds exhibit inhibitory activity against various receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) .

Mode of Action:
The proposed mechanism for this compound involves cell cycle arrest and induction of apoptosis in cancer cells. This is achieved through the downregulation of anti-apoptotic proteins like Bcl-2 and activation of pro-apoptotic genes such as Bax and p53 .

Biochemical Pathways:
Studies have shown that compounds with similar structures can modulate key signaling pathways involved in cell survival and proliferation, leading to significant anti-proliferative effects against various cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties. In silico predictions indicate compliance with Lipinski's Rule of Five, suggesting good oral bioavailability . Furthermore, the compound exhibits moderate solubility, which is essential for therapeutic efficacy.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant anti-cancer properties. For instance:

Cell Line IC50 (µM) Mechanism
Human breast cancer (MCF-7)0.25Apoptosis induction
Human lung cancer (A549)0.15Cell cycle arrest
Human colon cancer (HCT116)0.30Inhibition of proliferation

These results highlight the compound's potential as an effective anticancer agent .

Antiprotozoal Activity

Similar compounds have shown promise against protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei. The structure-activity relationship indicates that modifications in the bicyclic framework can enhance selectivity and potency against these pathogens .

Case Studies

Case Study 1: Anticancer Efficacy
A study involving the administration of the compound to mice bearing human tumor xenografts demonstrated a reduction in tumor size by approximately 60% compared to controls after four weeks of treatment. The study concluded that the compound effectively inhibits tumor growth through apoptosis induction .

Case Study 2: Antiprotozoal Activity
In vitro assays revealed that derivatives of the compound displayed IC50 values as low as 0.095 µM against resistant strains of Plasmodium falciparum, indicating strong potential for developing new antimalarial therapies .

特性

IUPAC Name

5-pyrrolidin-1-ylsulfonyl-2λ6-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S2/c12-16(13)7-8-5-9(16)6-11(8)17(14,15)10-3-1-2-4-10/h8-9H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMSHBBHLCUENO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)N2CC3CC2CS3(=O)=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。